(R)-4-(1-Aminoethyl)benzamide

Overview

Description

“®-4-(1-Aminoethyl)benzamide” is a chemical compound with the CAS number 173898-21-0 . It is used in various scientific research, including drug synthesis and material science.

Molecular Structure Analysis

The molecular formula of “®-4-(1-Aminoethyl)benzamide” is C9H12N2O . Its molecular weight is 164.20 g/mol . The specific molecular structure is not provided in the search results.Scientific Research Applications

- Researchers have explored using ω-transaminase enzymes to produce ®-(+)-1-(1-naphthyl)ethylamine through asymmetric reduction of 1-acetonaphthone . Engineered variants of ω-transaminase, such as F225M/C281I, exhibit improved catalytic efficiency and thermostability, leading to higher conversion rates .

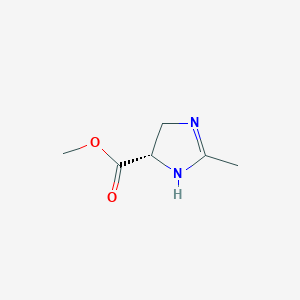

- These imidazoles play crucial roles in pharmaceuticals, agrochemicals, and materials science. Researchers have made significant advances in their synthesis, focusing on the specific bonds formed during imidazole formation .

- Density functional theory calculations have been used to study the reaction mechanism of Chromobacterium violaceum ω-transaminase . Understanding these mechanisms aids in designing more efficient biocatalysts .

Chiral Synthesis of ®-(+)-1-(1-Naphthyl)ethylamine

Imidazole Synthesis

Biocatalysis and Enzyme Mechanisms

Safety and Hazards

According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately. The skin should be washed off with soap and plenty of water, and a doctor should be consulted . In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor . If ingested, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Mechanism of Action

Target of Action

The primary target of ®-4-(1-Aminoethyl)benzamide is the ω-transaminase enzyme . This enzyme is capable of catalyzing the interchange of amino and keto groups, utilizing the coenzyme pyridoxal-5′-phosphate (PLP) . It is valuable in biocatalysis due to its stereospecificity and broad substrate range .

Mode of Action

The compound interacts with its target, the ω-transaminase enzyme, by forming an external aldimine with the coenzyme PLP, through geminal diamine intermediates . The external aldimine is then deprotonated in the rate-determining step, forming a planar quinonoid intermediate . A ketimine is then formed, after which a hemiaminal is produced by the addition of water . Subsequently, the ketone product is obtained together with pyridoxamine-5′-phosphate (PMP) .

Biochemical Pathways

The action of ®-4-(1-Aminoethyl)benzamide affects the ω-transaminase reaction mechanism, which is a key biochemical pathway in the synthesis of chiral amines . The downstream effects include the production of ketone products and PMP .

Pharmacokinetics

The compound’s interaction with the ω-transaminase enzyme suggests that it may be metabolized through enzymatic reactions

Result of Action

The result of the compound’s action is the production of a ketone product and PMP . This reaction is part of the half-transamination process, which is crucial in the synthesis of chiral amines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-4-(1-Aminoethyl)benzamide. For instance, the activity of the ω-transaminase enzyme can be affected by temperature . Variants of the enzyme with improved catalytic efficiency and thermostability have been engineered, suggesting that the compound’s action may also be optimized under certain conditions .

properties

IUPAC Name |

4-[(1R)-1-aminoethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,10H2,1H3,(H2,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJMJWOLRCACSF-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651219 | |

| Record name | 4-[(1R)-1-Aminoethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

173898-21-0 | |

| Record name | Benzamide, 4-(1-aminoethyl)-, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173898-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1R)-1-Aminoethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.1.0]hexane, 4-methyl-3-methylene-1-(1-methylethyl)- (9CI)](/img/no-structure.png)

![methyl (2R)-2-(butoxycarbonylamino)-3-[[2-[(5R)-3-(4-cyanophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoate](/img/structure/B573513.png)

![3H-[1,3]Thiazolo[3,4-c]pyrimidine](/img/structure/B573515.png)